

# Commercial Suppliers and Technical Guide for 1,2-Ethanedithiol-d4

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## Compound of Interest

Compound Name: 1,2-Ethanedithiol-d4

Cat. No.: B034537

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For researchers, scientists, and drug development professionals utilizing advanced analytical techniques, the appropriate sourcing of high-quality reagents is paramount. This guide provides an in-depth overview of commercial suppliers for **1,2-Ethanedithiol-d4**, a deuterated analog of 1,2-Ethanedithiol, which serves as a valuable internal standard in quantitative mass spectrometry-based assays.

## Commercial Supplier Overview

**1,2-Ethanedithiol-d4** is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key details for easy comparison.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
MedChemExpress	HY-Y1641S	Not specified	Custom	100189-81-9
CP Lab Safety	CPL-100189-81-9-100mg	95%	100 mg	100189-81-9
BOC Sciences	100189-81-9	98% (atom D)	Inquiry-based	100189-81-9

## Core Applications in Research and Drug Development

**1,2-Ethanedithiol-d4** is primarily employed as an internal standard in quantitative analytical methods, particularly those involving mass spectrometry (MS) such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[1]</sup> Its deuteration renders it chemically identical to its non-deuterated counterpart but with a distinct, higher mass. This property allows it to be distinguished by the mass spectrometer while co-eluting with the analyte of interest, enabling accurate quantification by correcting for variations in sample preparation and instrument response. This is a common strategy in drug development for the quantitative characterization of drug metabolites.

### Experimental Protocol: Use of 1,2-Ethanedithiol-d4 as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of **1,2-Ethanedithiol-d4** as an internal standard for the quantification of a target analyte in a biological matrix.

#### 1. Preparation of Stock Solutions:

- **Analyte Stock Solution:** Prepare a stock solution of the non-deuterated analyte (e.g., a metabolite of interest) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- **Internal Standard Stock Solution:** Prepare a stock solution of **1,2-Ethanedithiol-d4** in the same solvent at a concentration of 1 mg/mL.

#### 2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into the biological matrix (e.g., plasma, urine) to achieve a range of concentrations that bracket the expected analyte concentration in the study samples.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- To each calibration standard and QC sample, add a fixed amount of the **1,2-Ethanedithiol-d4** internal standard solution. The final concentration of the internal standard should be consistent across all samples.

### 3. Sample Preparation (Protein Precipitation - Example):

- To an aliquot of the study sample, calibration standard, or QC sample, add a protein precipitation agent (e.g., ice-cold acetonitrile) in a 3:1 (v/v) ratio.
- Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

### 4. LC-MS/MS Analysis:

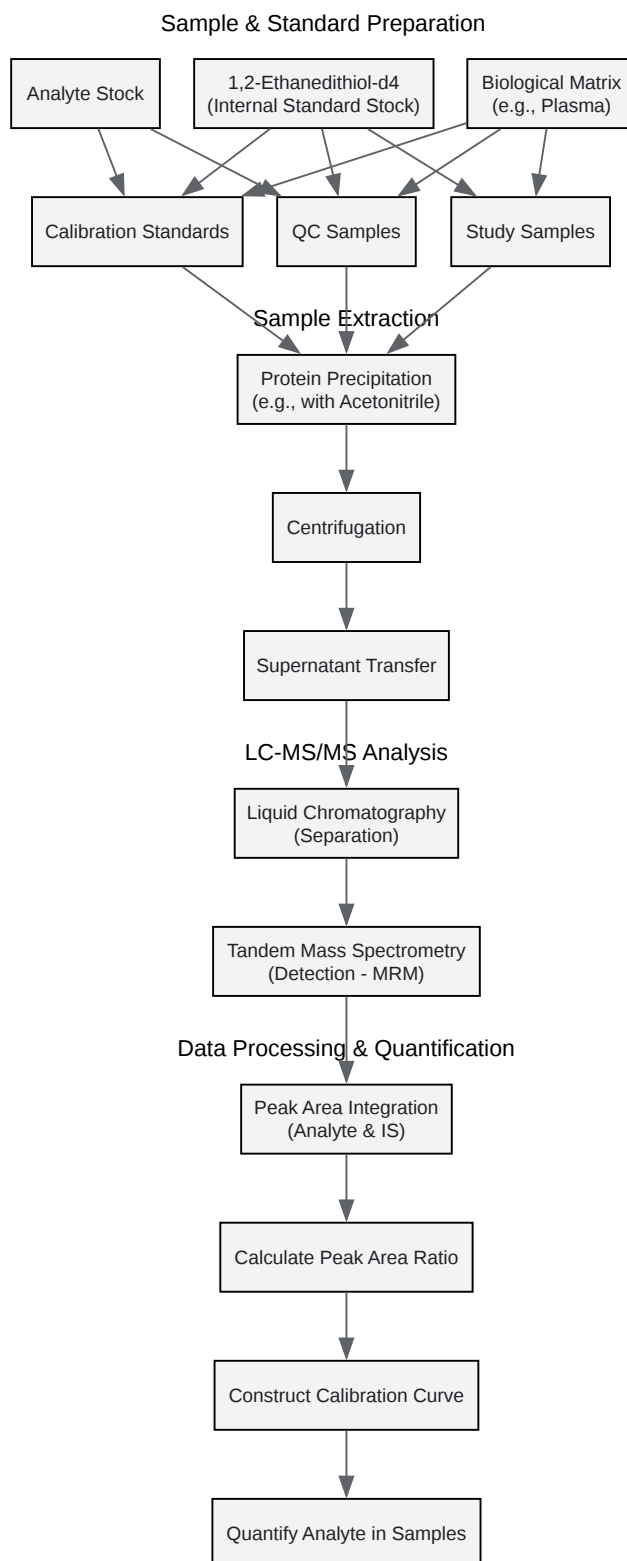
- Liquid Chromatography (LC): Develop a suitable LC method to achieve chromatographic separation of the analyte and internal standard from other matrix components. A reverse-phase C18 column is often a good starting point.
- Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Optimize the MS parameters (e.g., precursor ion, product ion, collision energy) for both the analyte and **1,2-Ethanedithiol-d4**. The precursor ion for the internal standard will be 4 atomic mass units higher than the analyte. The product ions may be the same or different depending on the fragmentation pattern.
- Set up MRM transitions to monitor at least one transition for the analyte and one for the internal standard.

### 5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in each sample.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
- Determine the concentration of the analyte in the study samples and QC samples by interpolating their peak area ratios from the calibration curve.

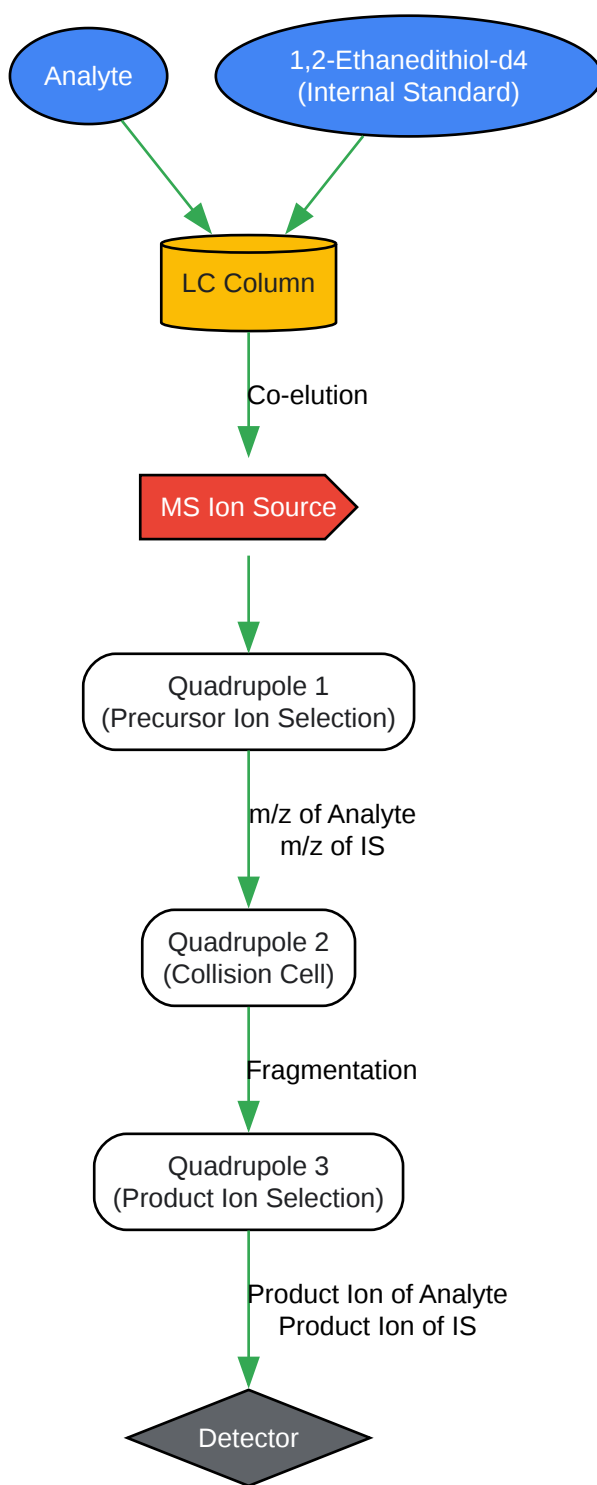
## Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing **1,2-Ethanedithiol-d4** as an internal standard.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.



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Caption: Logical flow of analyte and internal standard through an LC-MS/MS system.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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